molecular formula C25H19N5O2S B3598727 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE

Cat. No.: B3598727
M. Wt: 453.5 g/mol
InChI Key: ZPBYOWKEDJFHEW-UHFFFAOYSA-N
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Description

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. . This reaction is known for its high yield and regioselectivity. The process involves the reaction of diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication . The tetrazole ring and phenoxyphenyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a phenoxyphenyl group. This combination imparts specific chemical properties and biological activities that are not found in other similar compounds.

Properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c31-24(26-21-14-6-7-16-23(21)32-19-11-2-1-3-12-19)17-33-25-27-28-29-30(25)22-15-8-10-18-9-4-5-13-20(18)22/h1-16H,17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYOWKEDJFHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=NN=NN3C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENOXYPHENYL)ACETAMIDE

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